Loratadine-d5 Loratadine-d5 Loratadine-d5 is the labelled analogue of Loratadine, a nonsedating-type histamine H1-receptor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196452
InChI: InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D
SMILES: CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Molecular Formula: C22H23ClN2O2
Molecular Weight: 387.9 g/mol

Loratadine-d5

CAS No.:

Cat. No.: VC0196452

Molecular Formula: C22H23ClN2O2

Molecular Weight: 387.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Loratadine-d5 -

Molecular Formula C22H23ClN2O2
Molecular Weight 387.9 g/mol
IUPAC Name ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Standard InChI InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D
Standard InChI Key JCCNYMKQOSZNPW-XFHCPBGCSA-N
Isomeric SMILES [2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H]
SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Canonical SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Chemical and Physical Properties

Table 1: Chemical Properties of Loratadine-d5

PropertyValue
Molecular FormulaC22H18D5ClN2O2C_{22}H_{18}D_{5}ClN_{2}O_{2}
Molecular Weight387.91 g/mol
CAS Number1020719-57-6
IUPAC NameEthyl 4-(8-chloro-5,6-dihydro-11H-benzo cyclohepta[1,2-b]pyridin-11-ylidene-2,3,4,5,5-d5)piperidine-1-carboxylate

Solubility

Loratadine-d5 is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in these solvents facilitates its use in various analytical techniques .

Synthesis of Loratadine-d5

The synthesis of Loratadine-d5 involves the selective replacement of hydrogen atoms with deuterium isotopes in the parent compound, Loratadine. This process typically employs catalytic hydrogen-deuterium exchange reactions or chemical synthesis using deuterated reagents.

Reaction Mechanism

The most common method for synthesizing deuterated compounds involves catalytic exchange reactions using palladium or platinum catalysts under controlled conditions. For Loratadine-d5, this process ensures high isotopic purity and minimal by-product formation.

Challenges in Synthesis

Producing high-purity Loratadine-d5 requires precise control over reaction conditions such as temperature, pressure, and catalyst selection. Additionally, ensuring complete deuteration at specific positions on the molecule can be challenging due to steric hindrance and electronic effects.

Applications of Loratadine-d5

Loratadine-d5 serves as a critical tool in various scientific and clinical research domains due to its unique properties.

Pharmacokinetic Studies

One of the primary applications of Loratadine-d5 is in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of Loratadine. The compound's isotopic labeling allows for precise quantification using mass spectrometry techniques .

Table 2: Pharmacokinetic Parameters Using Loratadine-d5

ParameterValue (Mean ± SD)
Cmax (ng/mL)466.65 ± 18.94
AUC0-t (ng·h/mL)633.00 ± 12.44
Retention Time (min)2.59

Analytical Chemistry

In analytical chemistry, Loratadine-d5 is employed as an internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use improves the accuracy and reproducibility of quantitative analyses by compensating for matrix effects and instrument variability .

Metabolic Research

Loratadine-d5 facilitates metabolic studies by enabling researchers to track the biotransformation pathways of Loratadine in vivo and in vitro. The compound's isotopic labeling allows for distinct identification of metabolites without interference from endogenous compounds .

Advantages of Deuteration

The incorporation of deuterium into pharmaceutical compounds like Loratadine provides several advantages:

  • Enhanced Stability: Deuterium-carbon bonds are stronger than hydrogen-carbon bonds, reducing metabolic degradation.

  • Improved Analytical Accuracy: Isotopic labeling enables precise quantification using mass spectrometry.

  • Reduced Drug Interactions: Deuterated drugs often exhibit altered metabolic profiles that minimize interactions with other medications.

These benefits make deuterated compounds indispensable tools in drug development and research.

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